4-(Pentyloxy)-3-(trifluoromethyl)benzenamine
Overview
Description
4-(Pentyloxy)-3-(trifluoromethyl)benzenamine is an organic compound characterized by the presence of a trifluoromethyl group and a pentyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. Modular flow platforms can be employed to attach the trifluoromethyl group to heteroatoms such as oxygen and nitrogen, facilitating the large-scale production of 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine .
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)-3-(trifluoromethyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the benzene ring.
Substitution: The trifluoromethyl and pentyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
4-(Pentyloxy)-3-(trifluoromethyl)benzenamine has several scientific research applications:
Biology: Its unique chemical properties make it a valuable tool in biological research, particularly in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to specific enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxy)-3-(trifluoromethyl)benzenamine
- 4-(Ethoxy)-3-(trifluoromethyl)benzenamine
- 4-(Butoxy)-3-(trifluoromethyl)benzenamine
Uniqueness
4-(Pentyloxy)-3-(trifluoromethyl)benzenamine is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties compared to its analogs. The length of the pentyloxy chain can influence the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-pentoxy-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-2-3-4-7-17-11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,2-4,7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXLERQYNTJCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589741 | |
Record name | 4-(Pentyloxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832099-33-9 | |
Record name | 4-(Pentyloxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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